Depsilairdin

Description

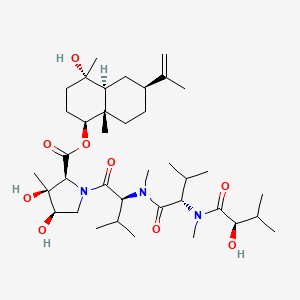

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C38H65N3O9 |

|---|---|

Molecular Weight |

707.9 g/mol |

IUPAC Name |

[(1S,4S,4aS,6S,8aS)-4-hydroxy-4,8a-dimethyl-6-prop-1-en-2-yl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl] (2S,3S,4R)-3,4-dihydroxy-1-[(2S)-2-[[(2S)-2-[[(2R)-2-hydroxy-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]-3-methylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C38H65N3O9/c1-20(2)24-14-16-36(9)25(18-24)37(10,48)17-15-27(36)50-35(47)31-38(11,49)26(42)19-41(31)33(45)29(22(5)6)39(12)32(44)28(21(3)4)40(13)34(46)30(43)23(7)8/h21-31,42-43,48-49H,1,14-19H2,2-13H3/t24-,25-,26+,27-,28-,29-,30+,31+,36-,37-,38+/m0/s1 |

InChI Key |

IWUVZHGEHIQGEQ-MKBQXPHDSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1C[C@H]([C@@]([C@H]1C(=O)O[C@H]2CC[C@]([C@@H]3[C@@]2(CC[C@@H](C3)C(=C)C)C)(C)O)(C)O)O)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@@H](C(C)C)O |

Canonical SMILES |

CC(C)C(C(=O)N1CC(C(C1C(=O)OC2CCC(C3C2(CCC(C3)C(=C)C)C)(C)O)(C)O)O)N(C)C(=O)C(C(C)C)N(C)C(=O)C(C(C)C)O |

Synonyms |

depsilairdin |

Origin of Product |

United States |

Origin, Biosynthesis, and Ecological Niche

Depsilairdin is a phytotoxic secondary metabolite produced by certain isolates of the phytopathogenic fungus Leptosphaeria maculans, the causal agent of blackleg disease in cruciferous plants. usask.caresearchgate.netusask.ca This fungus, in its asexual stage known as Phoma lingam, is a significant pathogen affecting oilseed crops like canola and mustard. researchgate.netjabonline.inacs.org Specifically, this compound has been identified from isolates, such as 'Laird 2', which have shown virulence towards brown mustard (Brassica juncea), a species traditionally considered resistant to blackleg disease. usask.caacs.orgusask.ca

The biosynthesis of this compound results in a complex chemical structure, which is a hybrid of peptide and sesquiterpene components. usask.canih.gov It is classified as a sesquiterpenic depsipeptide. researchgate.net The molecule consists of a tripeptide portion linked to a sesquiterpene moiety called lairdinol A. usask.canih.gov A key and unusual feature of its structure is the presence of a novel amino acid, (2S,3S,4R)-3,4-dihydroxy-3-methyl-proline (Dhmp). usask.caacs.orgnih.gov The total synthesis of this compound has been achieved, confirming its structure. This process involved the coupling of the five distinct component residues, underscoring the molecular complexity. acs.orgnih.gov

From an ecological standpoint, this compound functions as a host-selective toxin (HST). acs.orgusask.canih.gov HSTs are chemical weapons produced by pathogens that show toxicity only to their specific host plants and are relatively harmless to non-host species. acs.orgoup.com The ecological niche of this compound is therefore intricately linked to the parasitic relationship between L. maculans and its host plants. It acts as a critical factor in the fungus's ability to infect and cause disease on specific cultivars, particularly the expansion of its host range to include mustard species. usask.caacs.org

Table 1: Key Characteristics of this compound

| Characteristic | Description | Source(s) |

|---|---|---|

| Producing Organism | The fungus Leptosphaeria maculans (asexual stage: Phoma lingam), specifically virulent isolates like 'Laird 2'. | usask.caresearchgate.netusask.caresearchgate.net |

| Chemical Class | Sesquiterpenic cyclic depsipeptide. | usask.caresearchgate.netjabonline.in |

| Key Structural Moieties | A tripeptide unit coupled with a sesquiterpene (lairdino A). Contains the novel amino acid (2S,3S,4R)-3,4-dihydroxy-3-methyl-proline (Dhmp). | usask.canih.govnih.gov |

| Biological Function | Host-selective phytotoxin (HST). | acs.orgusask.canih.gov |

| Ecological Role | Mediates the pathogenic interaction between L. maculans and its host plants, enabling infection and causing disease symptoms. | usask.causask.caacs.org |

Role in the Pathogen S Life Cycle and Host Colonization

The life cycle of a pathogenic fungus involves stages of spore germination, penetration of host tissue, colonization, and reproduction. ched.gov.phunl.edu Phytotoxins like Depsilairdin play a crucial role in the pathogenic phases of this cycle, acting as virulence factors that facilitate successful infection and proliferation within the host. nih.govrsc.org

This compound is a primary determinant of pathogenicity and host specificity for the fungal isolates that produce it. nih.govoup.com Its production is directly linked to the ability of the fungus to cause disease. nih.gov When applied to susceptible plants, this compound induces disease symptoms—specifically necrotic and chlorotic lesions—that are similar to those caused by the fungus itself. usask.canih.govmdpi.com This mimicry of symptoms underscores its importance in the disease process. The toxin is highly selective, causing significant damage to susceptible plants like brown mustard, while having no effect on resistant plants such as canola, even at high concentrations. nih.govmdpi.com This selective toxicity is critical for the pathogen's success on specific hosts.

During host colonization, the fungus releases this compound to break down plant defenses and kill host cells. usask.ca As a necrotrophic pathogen, L. maculans feeds on dead plant tissue, and the cell death induced by the toxin provides the necessary nutrients for the fungus to grow and spread. nih.gov The detection of this compound in infected plant tissues confirms its production and active role during the colonization process. usask.ca Research involving synthetic analogues of this compound has demonstrated that the unique (2S,3S,4R)-3,4-dihydroxy-3-methyl-proline (Dhmp) residue is essential for its host-selective toxicity. acs.orgnih.govoup.com Analogues where this specific amino acid was replaced were found to be non-toxic, highlighting that this precise molecular feature is the key to its function in overcoming the defenses of a specific host, thereby enabling colonization. nih.govoup.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Arvelexin |

| Brassicanal A |

| Brassilexin |

| Brassinin |

| Brassicicolin A |

| Camalexin |

| Cerebrosides C |

| Cerebrosides D |

| Cyclobrassinin |

| Deacetylleptomaculin D |

| Deacetylleptomaculin E |

| Deacetylsirodesmin PL |

| This compound |

| Destruxin B |

| 2,4-dihydroxy-3,6-dimethylbenzaldehyde |

| (2S,3S,4R)-3,4-dihydroxy-3-methyl-proline (Dhmp) |

| Dioxibrassinin |

| Hydroxydestruxin B |

| Indole-3-acetonitrile |

| Isovitexin |

| Lairdinol A |

| Leptomaculin D |

| Leptomaculin E |

| Maculansin A |

| Maculansin B |

| Mutolide |

| N'-acetyl-3-indolylmethanamine |

| Phomamide |

| Phomalairdenone |

| Phomalairdenone A |

| Phomalide |

| Phomapyrone A |

| Polanrazine G |

| Rutalexin |

| Sinalexin |

| Sirodesmin PL |

| Spirobrassinin |

Elucidation of Chemical Structure and Stereochemistry

Structural Classification: Sesquiterpenic Depsipeptide

Depsilairdin is classified as a sesquiterpenic depsipeptide. nih.govoup.com This classification indicates that its structure is a hybrid, composed of a sesquiterpene portion and a depsipeptide portion. Depsipeptides are peptides where one or more of the amide bonds are replaced by ester bonds. nih.gov In the case of this compound, this unique combination involves a tripeptide linked to a sesquiterpene. acs.org

Key Structural Subunits

The intricate structure of this compound is composed of two primary subunits: an unusual amino acid residue and a sesquiterpenoid moiety.

(2S,3S,4R)-3,4-dihydroxy-3-methyl-proline (Dhmp) Residue

A defining feature of this compound is the presence of the novel and hitherto undescribed amino acid, (2S,3S,4R)-3,4-dihydroxy-3-methyl-proline (Dhmp). nih.govnih.govcore.ac.uk The total synthesis of this compound has confirmed the importance of this specific residue. acs.org Studies involving analogues where the Dhmp residue was substituted with other amino acids like L-proline resulted in a loss of phytotoxicity, highlighting the critical role of the Dhmp subunit in the molecule's biological function. nih.govacs.org

Lairdianol A Moiety

The other major component of this compound is the sesquiterpenoid known as lairdianol A. nih.govacs.org This moiety is esterified to the Dhmp residue, forming the depsipeptide linkage. nih.govacs.org The total synthesis of this compound was achieved through the esterification of a protected Dhmp derivative with lairdianol A. nih.govacs.org

Methodologies for Structure Determination

The complex chemical structure of this compound was elucidated through a combination of advanced spectroscopic and crystallographic techniques. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy was instrumental in piecing together the connectivity and stereochemistry of the molecule. acs.orgnih.gov Both 1D (¹H and ¹³C) and 2D NMR experiments, such as COSY, HSQC, and HMBC, were utilized to establish the correlations between protons and carbons, defining the individual subunits and how they are linked. acs.orghyphadiscovery.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition and molecular formula of this compound. acs.orgkhanacademy.org This technique provides the precise mass of the molecule, which is a critical piece of information in the structure elucidation process. khanacademy.org

X-ray Crystallography: The definitive three-dimensional arrangement of atoms and the absolute stereochemistry of this compound were confirmed by single-crystal X-ray crystallography. acs.orgnih.gov This powerful technique involves diffracting X-rays through a crystal of the compound, which provides a detailed electron density map from which the atomic positions can be determined with high precision. anton-paar.comlibretexts.org The relative configurations established by X-ray crystallography, combined with chemical degradation studies, allowed for the assignment of the absolute configuration of all stereogenic centers in the molecule. acs.org

Table 1: Key Spectroscopic and Crystallographic Data for this compound

| Technique | Information Obtained |

|---|---|

| NMR Spectroscopy | Connectivity of atoms, relative stereochemistry, identification of subunits (Dhmp and Lairdianol A). |

| Mass Spectrometry | Molecular formula (C₁₁H₁₉O₃N for a structural fragment), precise molecular weight. acs.org |

| X-ray Crystallography | Absolute configuration of all stereogenic centers (2S, 3S, 4R, 8S, 14S, 20R, 1′S, 4′S, 5′S, 7′S, and 10′S), three-dimensional structure. acs.org |

Total Synthesis Approaches for this compound

The total synthesis of this compound was successfully achieved through a strategy that involved the N-terminal extension of a protected derivative of the novel amino acid, (2S,3S,4R)-3,4-dihydroxy-3-methyl-proline (Dhmp), followed by its esterification with the sesquiterpene alcohol, lairdinol A. nih.govcore.ac.uk This approach can be considered a semisynthetic or convergent strategy, relying on the preparation of key precursors representing the different moieties of the target molecule.

The assembly of the depsipeptide chain involved the sequential coupling of its constituent residues. core.ac.uk The precursors for the synthesis included:

Protected (2R)-2-hydroxy-3-methylbutanoic acid (Hmb): Readily available from D-valine. core.ac.uk

Protected N-methyl-L-valine (MeVal): Readily available from L-valine. core.ac.uk

Protected (2S,3S,4R)-3,4-dihydroxy-3-methyl-proline (Dhmp): As a previously unknown amino acid, its protected derivative was synthesized from trans-4-hydroxy-L-proline, requiring significant modifications of existing synthetic routes for related compounds. core.ac.uk

Lairdinol A: The sesquiterpene component was synthesized from (R)-carvone. core.ac.ukacs.org

The assembly process involved a sequential, PyBrop-mediated N-terminal extension of the protected Dhmp derivative, first with a protected MeVal residue and then with a second MeVal and finally the Hmb residue, to construct the tetradepsipeptide backbone in excellent yield. core.ac.uk

A primary challenge in the total synthesis of this compound was the esterification of the sterically hindered carboxylic acid of the tetradepsipeptide with the tertiary alcohol of lairdinol A. nih.govcore.ac.ukresearchgate.net This sterically demanding coupling proved difficult with standard esterification methods.

To overcome this hurdle, a novel methodological innovation was developed. nih.govcore.ac.ukresearchgate.net The solution involved a two-step process:

Activation of the tetradepsipeptide's carboxylic acid using 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester. nih.govresearchgate.net

Reaction of this HOBt-derived active ester with the bromomagnesium alkoxide of lairdinol A. nih.govresearchgate.net

This specific activation and the use of the magnesium alkoxide of the bulky alcohol facilitated the challenging ester bond formation, enabling the completion of the total synthesis. nih.govcore.ac.uk

The enantiospecific total synthesis of lairdinol A, the sesquiterpene component, was achieved from a readily available chiral starting material. acs.org The key aspects of this synthesis were:

Starting Material: (R)-carvone. acs.orgresearchgate.net

Key Reaction: A Diels-Alder reaction between (R)-carvone and 3-trimethylsilyloxy-1,3-pentadiene. acs.orgresearchgate.net

A crucial step in this synthesis established the trans ring fusion of the decalin core. This was accomplished through the preferential epoxidation of a trans-fused enone within an equilibrating mixture of cis- and trans-fused diastereomers, which is equivalent to a dynamic kinetic resolution of these isomers. acs.orgresearchgate.net This synthesis not only provided access to lairdinol A but also confirmed its absolute configuration. acs.org

Design and Synthesis of this compound Analogues and Derivatives

To probe the structure-activity relationships of this compound, researchers have designed and synthesized several analogues. These efforts have primarily focused on modifying the unique Dhmp residue to understand its importance for the molecule's biological activity.

The novel amino acid Dhmp is a key structural feature of this compound, and its role in the phytotoxicity of the molecule has been investigated through the synthesis of analogues where this residue is replaced. nih.govresearchgate.net

Three specific analogues have been prepared by replacing the Dhmp residue with other proline derivatives: nih.govresearchgate.net

An analogue containing L-proline. nih.gov

An analogue containing cis-4-hydroxy-L-proline. nih.gov

An analogue containing trans-4-hydroxy-L-proline. nih.gov

Phytotoxicity assays of these analogues revealed that they were all nontoxic to both blackleg-susceptible and resistant plants. nih.govresearchgate.net This finding strongly suggests that the unique (2S,3S,4R)-3,4-dihydroxy-3-methyl-proline (Dhmp) residue is essential for the host-selective toxicity of this compound. nih.govresearchgate.net

| Analogue Modification | Original Residue | Substituted Residue | Resulting Phytotoxicity |

| Dhmp Replacement 1 | (2S,3S,4R)-3,4-dihydroxy-3-methyl-proline | L-proline | Nontoxic nih.gov |

| Dhmp Replacement 2 | (2S,3S,4R)-3,4-dihydroxy-3-methyl-proline | cis-4-hydroxy-L-proline | Nontoxic nih.gov |

| Dhmp Replacement 3 | (2S,3S,4R)-3,4-dihydroxy-3-methyl-proline | trans-4-hydroxy-L-proline | Nontoxic nih.gov |

Synthetic Chemistry and Analogue Development

Synthetic Strategies for Depsilairdin and its Analogues

The synthesis of this compound and its analogues presents a significant challenge due to the structural complexity of the molecule, which includes a novel amino acid and a sterically hindered ester linkage. The total synthesis of this compound was a notable achievement, paving the way for the development of related compounds to explore structure-activity relationships. nih.govacs.org

The total synthesis of this compound was accomplished through the sequential coupling of its five constituent residues. acs.org These components are (2R)-2-hydroxy-3-methylbutanoic acid (Hmb), two N-methyl-L-valines (MeVal), the unique amino acid (2S,3S,4R)-3,4-dihydroxy-3-methyl-proline (Dhmp), and the sesquiterpene lairdinol A. acs.org A critical and challenging step in this synthesis is the esterification between the tetradepsipeptide fragment and lairdinol A. nih.govacs.org The significant steric hindrance around the carboxyl group of the peptide and the hydroxyl group of lairdinol A complicates this reaction. nih.govresearchgate.net To overcome this, a novel method was developed involving the reaction of a 1-hydroxybenzotriazole (B26582) (HOBt) derived active ester with the bromomagnesium alkoxide of lairdinol A. nih.govacs.org The synthesis of the unique Dhmp residue, a previously unknown amino acid, was achieved from trans-4-hydroxy-L-proline. acs.orgscientificlabs.co.uk The sesquiterpenoid component, lairdinol A, was synthesized from (R)-carvone over 12 steps. nih.gov

Following the successful total synthesis of this compound, researchers prepared several analogues by replacing the distinctive Dhmp residue with more common amino acids. nih.govacs.org This approach aimed to investigate the importance of the Dhmp component for the molecule's biological activity. nih.govacs.org Phytotoxicity assays later revealed that these analogues were nontoxic, suggesting that the Dhmp residue is crucial for the host-selective toxicity of this compound. nih.govacs.org

| Analogue Name | Replaced Residue | Substituted Residue | Reference |

| This compound Analogue 1 | (2S,3S,4R)-3,4-dihydroxy-3-methyl-proline (Dhmp) | L-proline | nih.govresearchgate.net |

| This compound Analogue 2 | (2S,3S,4R)-3,4-dihydroxy-3-methyl-proline (Dhmp) | cis-4-hydroxy-L-proline | nih.govresearchgate.net |

| This compound Analogue 3 | (2S,3S,4R)-3,4-dihydroxy-3-methyl-proline (Dhmp) | trans-4-hydroxy-L-proline | nih.govresearchgate.net |

The broader synthetic accessibility of this compound-related cyclic depsipeptides has been greatly enhanced by the advancements in solid-phase peptide synthesis (SPPS). nih.gov SPPS offers a more rapid and efficient route for producing libraries of analogues compared to traditional solution-phase synthesis. nih.govnih.gov However, the synthesis of cyclic depsipeptides on a solid support presents its own set of challenges, including unwanted side reactions like diketopiperazine formation and hydrolysis of the ester bond, particularly when using standard Fmoc-based strategies. surrey.ac.uk

To circumvent these issues, various synthetic strategies have been developed. The choice of protecting groups and the point of cyclization are critical for a successful synthesis. nih.gov

| Synthesis Strategy | Description | Advantages | Challenges | Reference |

| Fmoc/tBu/Alloc/allyl | A three-dimensional orthogonal protecting group strategy used for the solid-phase synthesis of head-to-side-chain cyclic depsipeptides like fengycin (B216660) derivatives. | Allows for selective deprotection and on-resin cyclization. | The configuration of amino acids can significantly impact the stability and formation of the final cyclic product. | acs.org |

| Boc SPPS | Utilizes acid-labile Boc protecting groups for the amine terminus. | Avoids base-catalyzed side reactions like ester hydrolysis and diketopiperazine formation that can occur with Fmoc SPPS. | Traditionally requires harsh cleavage conditions (e.g., hydrofluoric acid), though milder cleavage linkers are being developed. | surrey.ac.uk |

| On-Resin Head-to-Tail Cyclization | The linear peptide is assembled on a solid support, often attached via an amino acid side chain, followed by cyclization on the resin before cleavage. | Can improve cyclization efficiency and minimize side reactions like dimerization and oligomerization that occur in solution-phase cyclization. | The choice of cyclization site is crucial to avoid slow reaction rates and epimerization. | nih.gov |

These solid-phase methods have enabled the synthesis of various biologically active cyclic depsipeptides, such as cotransin (B10778824) and lysobactin (B38166) analogues. surrey.ac.uknih.gov The development of robust synthetic methodologies is essential for creating diverse libraries of this compound-related compounds, which can be used as molecular probes to study their mechanism of action and to develop new compounds with potential therapeutic applications. nih.govsurrey.ac.uk

Structure Activity Relationships Sar in Phytotoxicity

Identification of Pharmacophoric Elements Critical for Activity

The pharmacophore of a molecule represents the essential spatial arrangement of atoms or functional groups responsible for its biological activity. For depsilairdin, the pharmacophoric elements appear to be distributed between the sesquiterpene and the peptide moieties.

The sesquiterpenoid component, lairdinol A, has been shown to possess some inherent phytotoxic properties. This suggests that the lipid-like tail of the molecule plays a direct role in its ability to disrupt plant cellular processes. The lipophilic nature of this moiety may facilitate interaction with and disruption of plant cell membranes, a common mechanism for phytotoxins. nih.govnih.gov

Impact of Dhmp Residue on Host Selectivity and Toxicity

The most striking feature of this compound's SAR is the indispensable role of the (2S,3S,4S)-3,4-dihydroxy-3-methylproline (Dhmp) residue in conferring host-selective phytotoxicity. researchgate.net this compound exhibits strong necrotic and chlorotic activity against brown mustard (Brassica juncea) but not against canola (Brassica napus). researchgate.net

Synthetic analogues of this compound, in which the Dhmp residue has been replaced, have been instrumental in demonstrating its importance. When Dhmp is substituted with L-proline, cis-4-hydroxy-L-proline, or trans-4-hydroxy-L-proline, the resulting analogues are completely devoid of phytotoxic activity against both susceptible (brown mustard) and resistant (canola) plants. researchgate.net This loss of activity underscores that the presence of the Dhmp residue is a primary determinant for both the toxicity and the host selectivity of this compound. The specific stereochemistry and the dihydroxy- and methyl- substitutions on the proline ring are likely crucial for the molecule's interaction with its biological target in susceptible plants.

Influence of Other Structural Modifications on Biological Activity

Studies on related lipodepsipeptides have shown that modifications to the fatty acid chain can significantly alter biological activity, often by affecting how the molecule interacts with and perturbs biological membranes. nih.gov While specific studies on modifying the lairdinol A sesquiterpene chain in this compound are not extensively reported, it is plausible that changes in its length, saturation, or branching would impact phytotoxicity. The α-methylene-γ-lactone moiety, a common feature in many biologically active sesquiterpenes, is known to be crucial for the activity of those compounds, often through covalent interactions with biological macromolecules. mdpi.comnih.govresearchgate.netnih.gov

The following table summarizes the known structure-activity relationships for this compound based on synthesized analogues.

| Compound Name | Structural Modification | Phytotoxic Activity (on Brown Mustard) | Reference(s) |

| This compound | None (Natural Product) | Active | researchgate.net |

| This compound Analogue 1 | Dhmp replaced with L-proline | Inactive | researchgate.net |

| This compound Analogue 2 | Dhmp replaced with cis-4-hydroxy-L-proline | Inactive | researchgate.net |

| This compound Analogue 3 | Dhmp replaced with trans-4-hydroxy-L-proline | Inactive | researchgate.net |

This data clearly illustrates that the Dhmp residue is a key structural requirement for the phytotoxicity of this compound.

Molecular and Cellular Mechanisms of Phytotoxic Action

Cellular and Subcellular Targets in Host Plants

The precise subcellular target of Depsilairdin in host plant cells has not been definitively elucidated in available research. However, the host-selective nature of the toxin strongly suggests the existence of a specific molecular receptor or target site within the cells of susceptible plants. researchgate.net Several studies have shown that host-selective toxins (HSTs) often interact with specific cellular compartments to initiate their toxic effects. rug.nl Common targets for fungal phytototoxins include the plasma membrane, mitochondria, and chloroplasts, leading to disruption of cellular integrity and function. researchgate.net

The structure of this compound contains a novel and unique amino acid residue, (2S,3S,4S)-3,4-dihydroxy-3-methylproline (Dhmp). researchgate.net Phytotoxicity assays have indicated that this Dhmp residue is crucial for its host-selective toxicity, as synthetic analogues lacking this component were non-toxic to both susceptible and resistant plants. researchgate.net This points to a highly specific interaction, likely a lock-and-key mechanism, between the this compound molecule and its cellular target in the host. While the exact location—be it a membrane-bound protein or a cytosolic enzyme—remains a subject for further investigation, the structural importance of the Dhmp residue is a key piece of the puzzle. General studies on phytotoxins produced by Phoma species (the asexual stage of Leptosphaeria) suggest that they can cause electrolyte leakage, which would indicate a disruption of the plasma membrane's integrity. researchgate.net

Biochemical Pathways Perturbed by this compound

The specific biochemical pathways directly perturbed by this compound are not yet fully characterized. However, the visible symptoms of its toxicity provide significant clues. The induction of programmed cell death (PCD) is a recognized mechanism for many HSTs, serving to facilitate pathogen invasion in necrotrophic interactions. researchgate.netrug.nl Plant cells can undergo several types of PCD, including apoptosis-like PCD and necrosis, which involve controlled cellular dismantling. researchgate.netwikipedia.org It is highly probable that this compound triggers a PCD cascade in susceptible host cells. This is supported by the observation that HSTs can initiate signaling mechanisms that lead to a variety of pleiotropic effects on cells, ultimately negating the plant's defense reactions. researchgate.net

The observed symptoms of chlorosis and necrosis strongly imply the disruption of fundamental cellular and biochemical pathways:

Photosynthesis: Chlorosis, the yellowing of leaf tissue, is a direct result of chlorophyll (B73375) degradation or the inhibition of its synthesis. This points to this compound interfering with the biochemical pathways within the chloroplasts responsible for maintaining the photosynthetic machinery. researchgate.net

Cell Viability and Integrity: Necrosis, or tissue death, signifies a catastrophic failure of cellular homeostasis. researchgate.net This could be triggered by the disruption of energy production in mitochondria, compromised plasma membrane function leading to loss of ionic balance, or the activation of lytic enzymes within the cell as part of a PCD pathway. researchgate.netjabonline.infrontiersin.org

Defense Signaling: Host-selective toxins often act by manipulating the host's own defense signaling pathways, turning them against the plant itself to cause cell death. researchgate.net

While the upstream signaling events initiated by this compound are unknown, the downstream effects clearly converge on pathways that regulate cell survival and photosynthesis.

Induction of Host Plant Responses (e.g., Necrosis, Chlorosis)

This compound induces distinct and severe symptoms on the leaves of its host, the brown mustard plant (Brassica juncea). researchgate.net When applied to the leaves of this susceptible species, this compound causes strong necrotic and chlorotic lesions. researchgate.netresearchgate.net These symptoms closely mimic those observed during an actual infection by the L. maculans Laird 2 isolate. researchgate.net

Chlorosis: This is characterized by the yellowing of the leaf tissue surrounding the point of application or infection. jabonline.in It indicates a loss of chlorophyll, which is essential for photosynthesis, thereby weakening the plant. jabonline.in

Necrosis: This involves the death of plant tissue, which typically turns brown or black. scispace.com The necrotic lesions caused by this compound are a clear indicator of extensive cell death in the affected area. researchgate.net

Crucially, these symptoms are host-selective. In contrast to its potent effect on brown mustard, this compound does not cause these necrotic or chlorotic symptoms on resistant plants like canola (Brassica napus) over a wide range of concentrations. researchgate.net This specificity underscores its role as a key determinant of the pathogen's host range.

Comparative Mechanisms with Other Host-Selective Toxins (HSTs)

This compound belongs to the class of host-selective toxins (HSTs), which are essential for the pathogenicity of many necrotrophic fungi. oup.com Its mechanism can be understood by comparison with other well-known HSTs.

Comparison with Phomalide: Phomalide is another cyclic depsipeptide HST produced by certain isolates of L. maculans. oup.commdpi.com Like this compound, Phomalide causes necrotic and chlorotic lesions, but its host specificity is different; it is toxic to canola but not to brown or white mustard. mdpi.com This demonstrates how structurally different toxins from the same fungal species can determine virulence on different host plants.

Comparison with T-toxin: T-toxin, produced by Cochliobolus heterostrophus (race T), was responsible for the southern corn leaf blight epidemic. Its mechanism is well-established: it targets a specific protein (URF13) located on the inner mitochondrial membrane of susceptible corn lines. jabonline.in This binding disrupts mitochondrial function, leading to ATP synthesis inhibition and cell death. jabonline.in While this compound's target is unknown, the high specificity of T-toxin for a single protein provides a model for how this compound might act on a unique target in brown mustard.

Comparison with Victorin (B1172630): Produced by Cochliobolus victoriae, victorin is a cyclic peptide that also induces apoptosis-like cell death in susceptible oat varieties. It causes changes like electrolyte leakage and increased respiration. jabonline.in The interaction is governed by a single host gene, which makes the plant susceptible. This parallels the gene-for-gene relationship seen with this compound, where susceptibility is likely determined by the presence of a specific host factor that interacts with the toxin. oup.com

A key distinguishing feature of this compound is its unique chemical structure, particularly the (2S,3S,4S)-3,4-dihydroxy-3-methylprolyl (Dhmp) residue, which is the primary determinant of its host selectivity. researchgate.net While other HSTs like T-toxin and victorin achieve specificity through their own unique structures, this compound's reliance on the novel Dhmp amino acid highlights the diverse evolutionary strategies pathogens employ to create these highly specific molecular weapons.

Phytotoxicity and Host Specificity in Brassica Species

Differential Susceptibility of Brassica Cultivars to Depsilairdin

Research has demonstrated a clear distinction in the phytotoxic effects of this compound among different Brassica cultivars. This differential susceptibility is a key characteristic of its role as a host-selective toxin. core.ac.ukusask.ca

Susceptible Host Interactions (e.g., Brown Mustard - Brassica juncea)

Brown mustard (Brassica juncea) has been identified as a species highly susceptible to the phytotoxic effects of this compound. core.ac.ukusask.ca Isolates of the blackleg fungus, Leptosphaeria maculans, that produce this compound have been shown to be virulent on B. juncea, a species that is typically resistant to other common isolates of this pathogen. usask.caresearchgate.net This suggests a specific interaction between this compound and the cellular machinery of B. juncea, leading to the manifestation of disease symptoms. The production of this compound by these fungal isolates is directly linked to their ability to cause disease in this otherwise resistant mustard species. usask.ca

Resistant Non-Host Interactions (e.g., Canola - Brassica napus/rapa, White Mustard - Sinapis alba)

In contrast to brown mustard, canola (Brassica napus and Brassica rapa) and white mustard (Sinapis alba) exhibit resistance to this compound. core.ac.ukusask.ca Phytotoxicity assays have shown that this compound does not cause significant harm to these species. core.ac.ukusask.ca This resistance is indicative of a non-host interaction, where the plant either lacks the specific target for the toxin or possesses effective defense mechanisms to neutralize it. For instance, S. alba is known to be resistant to various Alternaria species, and this resistance extends to the toxins they produce. core.ac.uk The differential response between susceptible and resistant species highlights the specific nature of this compound's activity.

| Species | Common Name | Susceptibility to this compound |

| Brassica juncea | Brown Mustard | Susceptible core.ac.ukusask.ca |

| Brassica napus | Canola | Resistant core.ac.ukusask.ca |

| Brassica rapa | Canola | Resistant core.ac.uk |

| Sinapis alba | White Mustard | Resistant core.ac.ukusask.ca |

Toxin Recognition and Plant Defense Elicitation (or lack thereof)

The interaction between this compound and Brassica species involves complex processes of toxin recognition and the subsequent activation or suppression of plant defense responses. In resistant species, the plant can often recognize the pathogen or its toxins and mount a defense. For example, some resistant Brassica species produce phytoalexins, which are antimicrobial compounds, in response to fungal infection. core.ac.uk However, in the case of this compound and susceptible hosts like B. juncea, the situation appears to be different.

This compound is considered a host-selective toxin that appears to circumvent or suppress the plant's defense mechanisms in susceptible cultivars. usask.ca While some fungal metabolites can act as elicitors, triggering a defense response, this compound's primary role is that of a virulence factor, directly causing damage to the host tissue. The production of specific phytoalexins has been observed in resistant species when challenged with certain fungal components, but this response is notably absent or ineffective in susceptible species exposed to this compound. core.ac.ukusask.ca This suggests that susceptible plants may fail to recognize this compound as a threat, or the toxin may actively interfere with the signaling pathways that lead to a defense response. frontiersin.org

Genetic Determinants of Host Susceptibility to this compound

The susceptibility or resistance of a Brassica species to this compound is ultimately determined by its genetic makeup. While specific genes conferring susceptibility to this compound have not been explicitly identified, the principles of host-pathogen interactions suggest that one or more host genes are likely involved in the toxin's mode of action. gau.edu.bd

In many plant-pathogen systems, a "gene-for-gene" relationship exists, where a specific pathogen avirulence (Avr) gene product is recognized by a corresponding plant resistance (R) gene product, leading to a defense response. usask.ca However, for host-selective toxins like this compound, the interaction is often described as an "inverse gene-for-gene" model, where a host susceptibility (S) gene product interacts with the toxin, leading to disease. In this scenario, resistance is conferred by the absence or modification of this susceptibility gene.

Advanced Methodologies in Depsilairdin Research

Bioassay-Guided Fractionation and Isolation Techniques

Bioassay-guided fractionation is a pivotal strategy for isolating bioactive natural products, including phytotoxins like depsilairdin. frontiersin.orgnih.gov This approach involves a stepwise separation of complex mixtures, with each resulting fraction being tested for biological activity. frontiersin.orgnih.gov The active fractions are then subjected to further separation until a pure, active compound is isolated. frontiersin.orgfrontiersin.org

The isolation of this compound from cultures of Leptosphaeria maculans relies on this methodology. researchgate.netcore.ac.ukresearchgate.net The process typically begins with the extraction of fungal cultures using a suitable solvent, such as methanol. frontiersin.org This crude extract is then partitioned and subjected to various chromatographic techniques.

Initial separation is often achieved using column chromatography, followed by more refined methods like thin-layer chromatography (TLC) to monitor the separation. frontiersin.org The phytotoxicity of each fraction is assessed at each stage using bioassays, such as leaf puncture assays on susceptible host plants. researchgate.net Fractions demonstrating the highest phytotoxic activity are selected for subsequent rounds of purification. researchgate.netelifesciences.org This iterative process of separation and bioassay ultimately leads to the isolation of pure this compound. nih.gov

The general workflow for bioassay-guided fractionation is summarized below:

Table 1: General Protocol for Bioassay-Guided Fractionation| Step | Description | Example Techniques |

|---|---|---|

| 1. Extraction | A crude extract is obtained from the biological source (e.g., fungal culture) using a solvent. | Maceration with methanol. frontiersin.org |

| 2. Fractionation | The crude extract is separated into simpler fractions using chromatographic methods. | Column Chromatography, Liquid-Liquid Partition. frontiersin.orgelifesciences.org |

| 3. Bioassay | Each fraction is tested for biological activity (e.g., phytotoxicity). | Leaf puncture assays, seed germination assays. researchgate.netelifesciences.org |

| 4. Iterative Purification | Active fractions are further purified using higher resolution chromatographic techniques. | High-Performance Liquid Chromatography (HPLC). nih.gov |

| 5. Isolation and Identification | The pure active compound is isolated and its structure is determined. | Spectroscopic methods (NMR, Mass Spectrometry). nih.gov |

Spectroscopic and Chromatographic Methods for Characterization and Quantification (e.g., HPLC)

Once isolated, the structural characterization of this compound is accomplished using a combination of spectroscopic methods. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for elucidating the complex chemical structure of the molecule. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this compound research, serving both for purification and quantification. nih.govnih.gov HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). nih.govfrontiersin.org For quantification, a calibration curve is typically generated using standards of known concentrations. frontiersin.orgnih.gov The area under the peak of the target compound in a chromatogram is proportional to its concentration, allowing for precise measurement in a sample. frontiersin.org HPLC with Diode-Array Detection (HPLC-DAD) can be used to quantify major metabolites, including this compound, produced by fungal pathogens. plos.org

Table 2: Key Chromatographic and Spectroscopic Techniques in this compound Research

| Technique | Application in this compound Research | Principle |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Final purification step, quantification in extracts, and analysis of phytotoxicity assays. nih.govnih.govplos.org | Separation based on differential partitioning between a stationary and a mobile phase. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of the this compound molecule. researchgate.netnih.gov | Provides detailed information about the carbon-hydrogen framework of a molecule. secondarymetabolites.org |

| Mass Spectrometry (MS) | Determination of molecular weight and chemical formula. researchgate.netnih.gov | Measures the mass-to-charge ratio of ions to identify and quantify molecules. nih.gov |

| Infrared (IR) Spectroscopy | Identification of functional groups within the molecule. nih.gov | Measures the absorption of infrared radiation by the sample, which corresponds to specific molecular vibrations. apsnet.org |

In Vitro and In Planta Phytotoxicity Assays

Evaluating the biological activity of this compound is achieved through various phytotoxicity assays, conducted both in vitro (in a controlled lab environment) and in planta (on whole plants). plos.orgnih.gov These assays are fundamental to understanding its potency, host selectivity, and the structural features required for its toxic activity. researchgate.netcore.ac.uk

In vitro assays often involve applying the toxin to plant tissues, such as leaf discs or seedlings, and observing the effects. elifesciences.org Common assays include seed germination tests and seedling growth inhibition assays, where parameters like radicle and hypocotyl length are measured. elifesciences.orgnih.gov For instance, this compound has been shown to cause necrosis and chlorosis on the leaves of susceptible plants. plos.org

In planta assays involve applying the toxin to whole plants to assess its effects in a more natural context. plos.org These assays have demonstrated the host-selective nature of this compound. Research has shown that this compound is toxic to blackleg-susceptible plants like brown mustard (Brassica juncea), but not to resistant plants like canola (Brassica napus). researchgate.netcore.ac.uk Furthermore, studies with synthetic analogues of this compound, where specific parts of the molecule are altered, have revealed that the (2S,3S,4R)-3,4-dihydroxy-3-methyl-proline (Dhmp) residue is crucial for its host-selective toxicity. researchgate.netcore.ac.uknih.gov Analogues lacking this specific residue were found to be non-toxic to both susceptible and resistant plants. researchgate.netcore.ac.uk

Table 3: Common Phytotoxicity Assays Used in this compound Research

| Assay Type | Description | Endpoint Measured | Reference |

|---|---|---|---|

| Leaf Puncture/Disc Assay | Application of the toxin to a punctured or excised leaf disc. | Development and diameter of necrotic or chlorotic lesions. | researchgate.netelifesciences.org |

| Seed Germination Assay | Germination of seeds in the presence of the toxin. | Germination rate, delay in germination. | elifesciences.orgnih.gov |

| Seedling Growth Assay | Growth of seedlings in a medium containing the toxin. | Inhibition of root and shoot elongation, biomass reduction. | plos.org |

| Whole Plant Assay | Application of the toxin to intact plants. | Observation of systemic symptoms like wilting, chlorosis, and necrosis. | plos.org |

Genetic and Genomic Approaches for Studying Host-Pathogen-Toxin Interactions

The interaction between Leptosphaeria maculans, its host Brassica species, and toxins like this compound is a complex biological phenomenon governed by genetic factors in both the pathogen and the plant. nih.gov Modern genetic and genomic approaches are powerful tools for dissecting these interactions.

In the pathogen, genome mining tools like antiSMASH can be used to identify the biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites, including phytotoxins. nih.gov Identifying the gene cluster for this compound would allow for targeted gene disruption studies to confirm its role in virulence and to understand its biosynthesis.

On the host side, transcriptomics, particularly RNA sequencing (RNA-seq), is used to study the plant's response to infection or toxin exposure at the gene expression level. nih.gov By comparing the transcriptomes of resistant and susceptible plants after being challenged with L. maculans or this compound, researchers can identify genes and pathways involved in the defense response. frontiersin.org For example, transcriptomic studies on B. napus have helped to elucidate the gene expression networks downstream of specific resistance genes like LepR3 and Rlm2 following infection by L. maculans. frontiersin.org

Future Research Directions and Translational Perspectives

Comprehensive Elucidation of Depsilairdin Biosynthesis and Regulatory Mechanisms

This compound is a complex sesquiterpenic depsipeptide produced by certain isolates of the phytopathogenic fungus Leptosphaeria maculans, the causal agent of blackleg disease. researchgate.netusask.causask.ca Its structure is notable for containing a previously undescribed amino acid, (2S,3S,4R)-3,4-dihydroxy-3-methyl-proline (Dhmp), which is crucial for its biological activity. researchgate.netusask.canih.gov While the total chemical synthesis of this compound has been successfully achieved, providing confirmation of its structure and enabling the creation of analogues, its natural biosynthetic pathway within the fungus remains largely uncharacterized. nih.govacs.org

Future research must focus on identifying the gene cluster responsible for this compound production in L. maculans. Modern genomic and transcriptomic approaches, such as genome sequencing and RNA-Seq analysis of this compound-producing isolates like Laird 2, can pinpoint the non-ribosomal peptide synthetases (NRPSs) and other enzymes involved. researchgate.netrsc.org Elucidating the enzymatic steps for the creation of the novel Dhmp residue and its incorporation into the depsipeptide, as well as the synthesis of the sesquiterpene moiety, lairdinol A, is a primary goal. usask.canih.gov Understanding the regulatory networks that control the expression of these biosynthetic genes—including the influence of environmental cues and plant-fungus interactions—is critical for a complete picture of its role in pathogenesis.

Discovery and Characterization of Novel this compound-Related Metabolites

The metabolic diversity of Leptosphaeria maculans suggests that other this compound-related compounds may exist. Isolates like Laird 2 and Mayfair 2 are known to produce a variety of other secondary metabolites, including polanrazines and phomapyrones. researchgate.netusask.caresearchgate.net Systematic investigation of the metabolome of these and other unique isolates under various culture conditions could lead to the discovery of novel structural analogues of this compound. researchgate.net

Furthermore, the total synthesis of this compound has paved the way for the creation of synthetic analogues. nih.govacs.org Researchers have already synthesized three analogues by replacing the unique Dhmp residue with L-proline and its hydroxylated variants (cis- and trans-4-hydroxy-L-proline). nih.govacs.org Phytotoxicity assays revealed that these analogues were non-toxic to both susceptible and resistant plants, underscoring the essentiality of the Dhmp moiety for host-selective toxicity. nih.govacs.org Future synthetic efforts should focus on creating a wider range of analogues to probe the structure-activity relationship more deeply. This could involve modifying the peptide backbone or the sesquiterpene component to identify other key functional groups and potentially create molecules with altered or enhanced activities.

High-Throughput Screening for this compound-Resistant Germplasm

The host-selective nature of this compound, which causes severe lesions on brown mustard (Brassica juncea) but not on canola (Brassica napus), highlights a critical vulnerability in certain crops. researchgate.netusask.camdpi.com Identifying sources of genetic resistance to this toxin is a key objective for breeding resilient Brassica varieties. Traditional screening methods are often slow and labor-intensive.

Therefore, the development of high-throughput screening (HTS) platforms is a crucial future direction. nih.govmdpi.com Such platforms could utilize in vitro systems, like protoplasts or cell suspension cultures derived from diverse Brassica germplasm collections. frontiersin.org These cell cultures could be exposed to this compound, and cell death or viability could be quantified rapidly using automated imaging and fluorescent indicators. nih.gov This approach would allow for the efficient screening of thousands of plant lines to identify resistant individuals. Promising candidates identified through HTS can then be advanced to whole-plant assays and incorporated into breeding programs to develop new resistant cultivars.

Application of this compound as a Molecular Probe for Plant Stress Responses

Host-selective toxins (HSTs) like this compound are powerful tools for dissecting plant defense and susceptibility pathways. researchgate.netmdpi.com Because this compound's toxicity is dependent on a specific interaction within the host plant, it can be used as a molecular probe to uncover the precise mechanisms of disease resistance. researchgate.net The toxin is known to induce programmed cell death (PCD) in susceptible plants, making it an ideal instrument to study this fundamental cellular process. researchgate.net

Future research should employ this compound to investigate the differential responses between resistant and susceptible Brassica species. By applying the toxin and analyzing the subsequent changes at the molecular level, researchers can identify the target protein or pathway with which this compound interacts. Techniques such as comparative transcriptomics (e.g., cDNA-AFLP, RNA-Seq), proteomics, and metabolomics can reveal the genes and signaling cascades that are activated or suppressed in response to the toxin. mdpi.com This will not only illuminate the basis of susceptibility in crops like brown mustard but also enhance our fundamental understanding of how plants respond to biotic stress. mdpi.com

Strategies for Engineering Toxin Resistance in Brassica Crops

For Brassica varieties that lack natural resistance to this compound, genetic engineering offers a promising path to durable protection. nih.gov Modern genome-editing technologies, particularly the CRISPR/Cas9 system, provide precise tools to modify plant genomes and confer resistance. frontiersin.orgroutledge.com

A primary strategy involves identifying and modifying the host susceptibility (S) gene—the plant factor that this compound targets or requires for its toxic effect. frontiersin.org Once this gene is identified, CRISPR-Cas9 can be used to introduce small mutations to disrupt its function, thereby rendering the plant insensitive to the toxin without negatively impacting its agronomic traits. Additionally, research could focus on engineering metabolic pathways to either detoxify this compound or to bolster the plant's general defense mechanisms. nih.gov For instance, enhancing the production of specific phytoalexins or other defense-related compounds in Brassica could provide broad-spectrum resistance against various pathogens and their toxins. nih.gov

Understanding the Evolutionary Dynamics of Host-Selective Phytotoxins and Resistance

The interaction between Leptosphaeria maculans and Brassica crops is a classic example of a co-evolutionary arms race. nih.gov Pathogens evolve new virulence factors, such as host-selective toxins (HSTs), to overcome plant resistance, while plants evolve new resistance mechanisms to counter the pathogens. mdpi.comnih.gov The emergence of this compound-producing isolates capable of infecting previously resistant mustard varieties is a clear manifestation of this dynamic. usask.ca

Future research should focus on the population genetics of both the fungus and its host plants. By analyzing the genetic diversity of the this compound biosynthetic gene cluster in various L. maculans populations and the corresponding resistance or susceptibility genes in Brassica populations, scientists can map the geographic and temporal patterns of this evolutionary conflict. Understanding the selection pressures, gene flow, and potential for new virulent races to emerge is essential for predicting future disease outbreaks and developing proactive, long-term crop protection strategies. nih.gov This knowledge will inform resistance gene deployment and help create more durable and sustainable agricultural systems.

Q & A

Q. What are the primary spectroscopic techniques for characterizing Depsilairdin, and how do they validate its structure?

this compound’s structural elucidation relies on High-Resolution Mass Spectrometry (HRMS) to determine its molecular formula (C₃₈H₆₅N₃O₉) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to identify functional groups and connectivity. For example, ¹³C NMR signals between δC 170–175 ppm confirm ester/amide carbonyls, while δC 108.4 and 150.1 indicate a double bond . Infrared (FTIR) spectroscopy further validates carbonyl and amide bonds, and mass spectrometry (MS) fragments the molecule to confirm its backbone .

Q. Which fungal strains produce this compound, and what cultivation conditions optimize its isolation?

this compound is isolated from Leptosphaeria maculans strains Mayfair 2 (resistant to Brassica napus) and Laird 2 (susceptible to B. nigra). Optimal cultivation involves V8 agar for solid-phase growth and chemically defined liquid media (e.g., Czapek-Dox broth) for submerged fermentation. Post-cultivation, flash column chromatography and HPLC are used for purification .

Q. How is the molecular formula of this compound determined, and what evidence supports its degrees of unsaturation?

HRMS provides the molecular formula (C₃₈H₆₅N₃O₉), while NMR data reveal eight degrees of unsaturation: four carbonyl groups, one double bond, and three rings inferred from coupling patterns and DEPT experiments .

Advanced Research Questions

Q. What retrosynthetic strategies address steric and electronic challenges in this compound’s total synthesis?

this compound is dissected into five fragments (e.g., residues 51, 60, 337, 338) via retrosynthetic analysis. The N-terminal extension approach minimizes racemization during peptide bond formation. Key steps include coupling fragments using orthogonal protecting groups (e.g., tert-butyl ethers) and final deprotection with TBAF/Dowex 50 to yield the native structure .

Q. How can spectral discrepancies between synthetic and natural this compound be resolved?

Comparative analysis of ¹H/¹³C NMR and optical rotation data (e.g., synthetic: [α]D = -45 vs. natural: [α]D = -65) identifies impurities or conformational differences. Replicating synthesis under inert conditions and validating via COSY/NOESY experiments can resolve discrepancies .

Q. What in vitro assays evaluate this compound’s host-selective phytotoxicity?

Phytotoxicity is tested using leaf puncture assays on host (e.g., Brassica spp.) and non-host plants. Dose-response curves (0.1–100 µM) quantify lesion formation, while comparative genomics identifies target-specific biosynthetic genes in fungal strains .

Q. How can isotopic labeling (e.g., ¹⁵N) clarify this compound’s biosynthetic pathway?

Incorporating ¹⁵N-labeled amino acids during fungal cultivation tracks nitrogen incorporation via HRMS and ¹⁵N NMR. This method identifies precursor molecules and enzymatic steps in depsipeptide assembly .

Q. What methodologies confirm the stereochemical integrity of this compound’s synthetic intermediates?

Chiral HPLC or Mosher’s ester analysis resolves enantiomers, while NOE correlations in 2D NMR validate spatial arrangements. For example, (3S,6R)-3,6-diisopropyl-2,5-morpholinedione is confirmed via NOESY cross-peaks between H-3 and H-6 protons .

Methodological Guidelines

- For structural contradictions : Combine multiple spectroscopic techniques (e.g., HSQC, HMBC) and replicate synthesis to isolate variables .

- For synthesis optimization : Use sterically hindered coupling reagents (e.g., HATU) and low temperatures to prevent epimerization .

- For phytotoxicity assays : Include negative controls (solvent-only) and statistical models (ANOVA) to differentiate host-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.